molecular formula C14H19N B14625225 N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine CAS No. 57217-30-8

N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine

Cat. No.: B14625225
CAS No.: 57217-30-8
M. Wt: 201.31 g/mol
InChI Key: LBFQLJKYSDYCEP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a complex structure with both aliphatic and aromatic components, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine typically involves multi-step organic reactions. One common method is the alkylation of an amine with a suitable alkyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylphenethylamine: A positional isomer with similar structural features but different functional properties.

    N,N-Dimethyl-1,4-phenylenediamine: Another related compound with distinct chemical behavior.

Uniqueness

N,N-Dimethyl-2-methylidene-5-phenylpent-4-en-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications compared to its analogs. Its combination of aliphatic and aromatic components makes it versatile for various chemical transformations and research purposes.

Properties

CAS No.

57217-30-8

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N,N-dimethyl-2-methylidene-5-phenylpent-4-en-1-amine

InChI

InChI=1S/C14H19N/c1-13(12-15(2)3)8-7-11-14-9-5-4-6-10-14/h4-7,9-11H,1,8,12H2,2-3H3

InChI Key

LBFQLJKYSDYCEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)CC=CC1=CC=CC=C1

Origin of Product

United States

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